molecular formula C12H16N2O B13345215 N-Cyclopropyl L-Phenylalaninamide

N-Cyclopropyl L-Phenylalaninamide

Cat. No.: B13345215
M. Wt: 204.27 g/mol
InChI Key: CIBRPTHIEGZKEK-UHFFFAOYSA-N
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Description

N-Cyclopropyl L-Phenylalaninamide: is a chemical compound with the molecular formula C12H16N2O It is a derivative of L-phenylalanine, an essential amino acid, and features a cyclopropyl group attached to the nitrogen atom of the amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method to synthesize N-Cyclopropyl L-Phenylalaninamide involves the amidation of L-phenylalanine with cyclopropylamine. The reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

    Industrial Production Methods: Industrial production methods for this compound may involve similar amidation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Cyclopropyl L-Phenylalaninamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The compound can participate in substitution reactions, where the cyclopropyl group or the phenyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, making it valuable in biochemical research.

Medicine:

    Drug Development: Due to its structural similarity to L-phenylalanine, it is explored for potential therapeutic applications, including as a precursor for drug candidates.

Industry:

    Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-Cyclopropyl L-Phenylalaninamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and the phenylalanine moiety contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

    N-Cyclopropyl L-Alaninamide: Similar structure but with an alanine moiety instead of phenylalanine.

    N-Cyclopropyl L-Tyrosinamide: Contains a tyrosine moiety, offering different biochemical properties.

    N-Cyclopropyl L-Valinamide: Features a valine moiety, providing distinct steric and electronic effects.

Uniqueness: N-Cyclopropyl L-Phenylalaninamide is unique due to the presence of the phenylalanine moiety, which imparts specific aromatic and steric properties. This uniqueness makes it valuable in applications where the phenylalanine structure is crucial for activity or binding.

Properties

IUPAC Name

2-amino-N-cyclopropyl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11(12(15)14-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBRPTHIEGZKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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